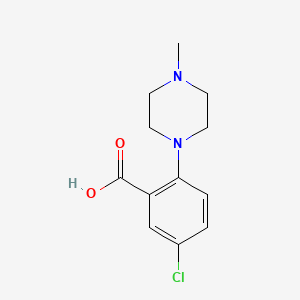

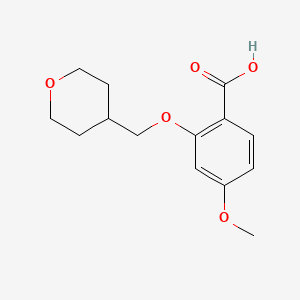

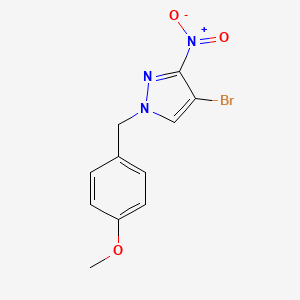

![molecular formula C12H14BrNO3 B7858746 ethyl 3-[(3-bromobenzoyl)amino]propanoate](/img/structure/B7858746.png)

ethyl 3-[(3-bromobenzoyl)amino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ethyl 3-[(3-bromobenzoyl)amino]propanoate is a chemical compound with the CAS number 1116115-91-3. It is used in various scientific research applications due to its unique properties and potential benefits in different fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The preparation of ethyl 3-[(3-bromobenzoyl)amino]propanoate involves synthetic routes and specific reaction conditions. One common method is the chemical reduction method, which uses reducing agents like glutathione at room temperature. This method produces selenium nanoparticles in the size range of 80-100 nm . Another approach involves the use of exopolysaccharides from Enterococcus faecium MC-5, which results in well-distributed selenium nanoparticles with good thermal stability and antimicrobial properties .

Analyse Chemischer Reaktionen

ethyl 3-[(3-bromobenzoyl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium selenite, bovine serum albumin, and glutathione . The major products formed from these reactions are selenium nanoparticles, which exhibit unique properties such as low toxicity, better reactivity, and high biological activities .

Wissenschaftliche Forschungsanwendungen

ethyl 3-[(3-bromobenzoyl)amino]propanoate has a wide range of scientific research applications. In chemistry, it is used for its antioxidative and pro-oxidative effects. In biology, it plays a crucial role in cellular defense against free radical oxidation and is involved in various selenium-dependent processes . In medicine, it is used for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In industry, it is used in the production of selenium-enriched products and as a catalyst in organic reactions .

Wirkmechanismus

The mechanism of action of ethyl 3-[(3-bromobenzoyl)amino]propanoate involves its role as an active component of many enzymes and proteins. It has antioxidative properties and is involved in the regulation of metabolic enzymes. Selenium, the key element in this compound, is a component of glutathione peroxidase enzyme, which protects cell components from oxidative damage . It also plays a role in reducing oxidative stress, inducing apoptotic events, and enhancing chemotherapeutic activity .

Vergleich Mit ähnlichen Verbindungen

ethyl 3-[(3-bromobenzoyl)amino]propanoate can be compared with other selenium compounds such as selenomethionine, selenocysteine, and sodium selenite. While all these compounds contain selenium, this compound is unique due to its specific preparation methods and applications. Selenomethionine and selenocysteine are organic forms of selenium, while sodium selenite is an inorganic form. This compound, with its unique properties and applications, stands out among these compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties, preparation methods, and mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

ethyl 3-[(3-bromobenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-2-17-11(15)6-7-14-12(16)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGLDLCSHSHWHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

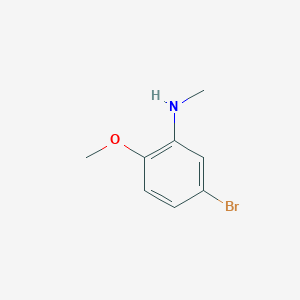

![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)

![4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid](/img/structure/B7858731.png)